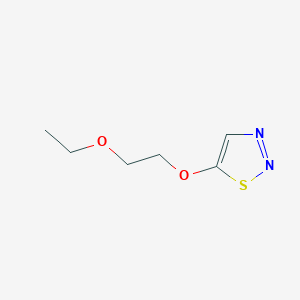

5-(2-Ethoxyethoxy)-1,2,3-thiadiazole

Description

5-(2-Ethoxyethoxy)-1,2,3-thiadiazole is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms (positions 2 and 3) and one sulfur atom (position 1). The substituent at position 5 is a 2-ethoxyethoxy group (–OCH2CH2OCH2CH3), which distinguishes it from simpler thiadiazole derivatives. This ether-linked side chain likely enhances solubility in polar organic solvents and may influence biological activity by modulating lipophilicity .

Properties

IUPAC Name |

5-(2-ethoxyethoxy)thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S/c1-2-9-3-4-10-6-5-7-8-11-6/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOLGTOQDMLNIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CN=NS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Ethoxyethoxy)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the thiadiazole ring. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Ethoxyethoxy)-1,2,3-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

5-(2-Ethoxyethoxy)-1,2,3-thiadiazole serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions. The compound is particularly useful in the synthesis of derivatives that exhibit diverse biological activities.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Cyclization | Formation of thiadiazole derivatives | 75-90 |

| Substitution | Introduction of functional groups | 60-85 |

| Polymerization | Incorporation into polymer matrices | 70-95 |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, making it a candidate for further drug development.

Case Study: Anticancer Activity

A study evaluated the effects of several thiadiazole derivatives on LoVo and MCF-7 cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability at concentrations as low as 200 µM. Specifically, one derivative exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment .

Medicinal Applications

Drug Development Potential

The interaction of this compound with specific molecular targets suggests its potential as a therapeutic agent. Researchers are exploring its derivatives for use in treating diseases such as cancer and infections.

| Compound Name | Activity Type | Target Pathogen/Cancer Type | IC50 (µM) |

|---|---|---|---|

| Thiadiazole Derivative A | Anticancer | LoVo | 2.44 |

| Thiadiazole Derivative B | Antimicrobial | Staphylococcus aureus | 10.0 |

| Thiadiazole Derivative C | Antiviral | HIV-1 | 0.96 |

Industrial Applications

Material Development

In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymers enhances their mechanical and thermal properties.

Case Study: Polymer Enhancement

Research has indicated that adding this compound to polymer matrices can improve their resistance to environmental degradation and increase their overall durability .

Mechanism of Action

The mechanism of action of 5-(2-Ethoxyethoxy)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Similar Thiadiazole Derivatives

Structural and Substituent Variations

The substituent at position 5 plays a critical role in defining the physical, chemical, and biological properties of 1,2,3-thiadiazoles. Below is a comparative analysis of key derivatives:

Table 1: Substituent Effects on Thiadiazole Derivatives

Reactivity and Stability

Thermal Stability :

- 5-Arylthio derivatives (e.g., 5-(3-chlorophenylthio)-1,2,3-thiadiazole) undergo rearrangement to dithiins at 120°C in NaH/DMF, while methyl or ethoxy derivatives (e.g., 5-methyl or 5-ethoxy) remain stable under similar conditions .

- The ethoxyethoxy group in this compound may confer greater thermal stability compared to arylthio substituents due to reduced electron-withdrawing effects.

Hydrogen Bonding :

Key Research Findings

Substituent-Driven Reactivity :

- Electron-withdrawing groups (e.g., arylthio) promote dimerization into dithiins, while electron-donating groups (e.g., ethoxy) stabilize the thiadiazole ring .

Crystallographic Insights :

- Planar thiadiazole rings with short N–C bonds (1.293 Å) indicate aromatic character, consistent across derivatives .

Biological Docking: Bulky substituents (e.g., phenoxymethylbenzoimidazole) improve interactions with enzyme active sites, suggesting that this compound may exhibit similar advantages .

Q & A

Q. Key Considerations :

- Optimize reaction time and stoichiometry to avoid side products (e.g., oxidative dimers) .

- Monitor reaction progress via TLC or HPLC to ensure purity .

Basic: How is the structural integrity of this compound validated?

Answer:

Characterization relies on multi-modal spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Distinct signals for ethoxyethoxy protons (e.g., ¹H NMR: δ 4.4 ppm for CH₂, 1.4 ppm for CH₃) .

- X-ray Crystallography : Planarity of the thiadiazole ring and hydrogen-bonded dimer formation (e.g., N–H⋯S interactions) .

- Elemental Analysis : Validate stoichiometry (e.g., C: 29.62%, H: 3.73%, N: 17.27%) .

Q. Best Practices :

Basic: What are the known biological activities of structurally related thiadiazole derivatives?

Answer:

Thiadiazoles exhibit diverse bioactivities, including:

- Anticancer Effects : Cytotoxicity against cancer cell lines via interaction with DNA or enzyme inhibition (e.g., tubulin polymerization) .

- Antimicrobial Activity : Disruption of bacterial cell walls or fungal membranes .

- Necroptosis Inhibition : Unique inhibitory profiles in cell death pathways (e.g., [1,2,3]thiadiazole derivatives) .

Q. Methodological Insight :

- Use in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to predict target binding .

Advanced: How do functional group modifications influence the stability and reactivity of this compound?

Answer:

The ethoxyethoxy side chain and thiadiazole ring dictate stability:

- Electronic Effects : Electron-donating groups (e.g., ethoxyethoxy) enhance ring stability but may reduce electrophilic reactivity .

- Steric Hindrance : Bulky substituents (e.g., cyclohexylsulfanyl) reduce aggregation but complicate synthetic yields .

Q. Experimental Design :

- Conduct accelerated stability studies (e.g., pH, thermal stress) with HPLC monitoring .

- Compare DFT-calculated bond lengths (e.g., N–C vs. C–S) with crystallographic data to predict degradation pathways .

Advanced: How can researchers resolve contradictions in reported bioactivity data for thiadiazole derivatives?

Answer:

Discrepancies often arise from structural variations or assay conditions:

- Case Study : Necroptosis inhibitors show divergent activity profiles depending on substituents (e.g., 4-cyclopropyl vs. 5-cyano groups) .

- Mitigation Strategies :

Q. Data Reconciliation :

- Meta-analysis of IC₅₀ values across studies .

- Validate mechanisms via knockout models or competitive binding assays .

Advanced: What computational tools are effective for predicting the pharmacological potential of this compound?

Answer:

- Molecular Docking : Predict interactions with targets like tubulin or kinases using AutoDock Vina or Schrödinger .

- ADMET Prediction : Use SwissADME to assess bioavailability, BBB permeability, and CYP450 interactions .

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data .

Q. Validation :

- Compare docking scores with experimental IC₅₀ values (e.g., R² > 0.8 indicates robust predictive power) .

Advanced: How can researchers optimize synthetic yields for this compound derivatives?

Answer:

- Catalyst Screening : Test bases (e.g., KOH vs. NaOH) and solvents (e.g., methanol vs. ethanol) to improve cyclization efficiency .

- Temperature Control : Lower reflux temperatures reduce dimerization side reactions .

- Purification Techniques : Use gradient column chromatography (e.g., hexane:ethyl acetate) over recrystallization for complex mixtures .

Q. Case Study :

- Diazomethane reactions at 0°C improved regioselectivity for 1,3,4-thiadiazole isomers .

Advanced: What analytical methods best characterize degradation products of this compound?

Answer:

- LC-MS/MS : Identify hydrolytic or oxidative byproducts (e.g., disulfides or thiols) .

- NMR Stability Studies : Track proton environment changes under stress conditions (e.g., δ 13.7 ppm NH signal disappearance indicates deprotonation) .

- Thermogravimetric Analysis (TGA) : Measure thermal decomposition thresholds (e.g., >200°C for pure samples) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.